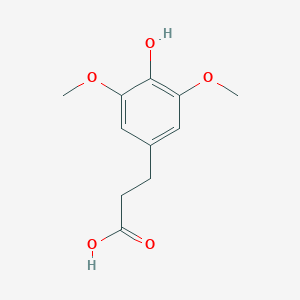

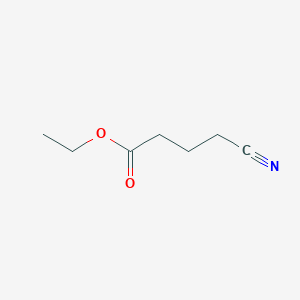

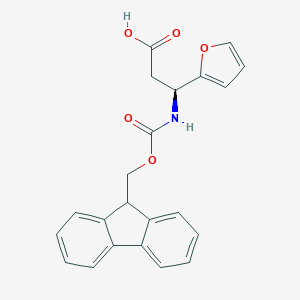

Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Fmoc-amino acids, including variants like Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid, typically involves solid-phase strategies. These methods have evolved significantly over the years, incorporating a variety of solid supports, linkages, and side-chain protecting groups. The synthesis of such compounds is often aimed at producing biologically active peptides and small proteins (Fields & Noble, 2009).

Molecular Structure Analysis

The molecular structure of Fmoc-amino acids is characterized by the presence of the Fmoc group, which imparts unique properties. The Fmoc moiety's hydrophobic and aromatic nature significantly influences the molecular interactions and self-assembly behavior of these compounds (Tao, Levin, Adler‐Abramovich, & Gazit, 2016).

Chemical Reactions and Properties

Fmoc-amino acids, including Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid, are involved in a range of chemical reactions, primarily in peptide bond formation during SPPS. Their reactivity is crucial in the synthesis of peptides and peptide-based materials. The Fmoc group is typically removed under basic conditions to expose the free amino group for subsequent peptide bond formation (Fields & Noble, 2009).

Physical Properties Analysis

The physical properties of Fmoc-amino acids, including solubility, melting point, and crystal structure, are influenced by the Fmoc group. This group's bulky and aromatic nature affects the compound's solubility in organic solvents and its behavior in solid-phase environments (Vijay & Polavarapu, 2012).

Chemical Properties Analysis

Chemically, Fmoc-amino acids are known for their stability and ease of deprotection. The stability of the Fmoc group during peptide synthesis is a key factor, as it must withstand various reaction conditions. Additionally, the ease of deprotecting the Fmoc group without affecting other protecting groups present in peptide chains is crucial for successful SPPS (Fields & Noble, 2009).

Wissenschaftliche Forschungsanwendungen

Stability and Cleavage Conditions

The stability of peptides containing furyl groups, such as those derived from Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid, is a significant concern during the final TFA-mediated deprotection step in solid-phase synthesis. Schulz et al. (2004) discovered that the furyl group is susceptible to partial degradation, leading to several by-products. The study identified cleavage cocktails containing water and triisopropylsilane or DODT in trifluoroacetic acid as effective in minimizing side reactions, thereby enhancing the stability of furyl-containing peptides during synthesis (Schulz et al., 2004).

Self-Assembly and Functional Materials

Fmoc-modified amino acids and peptides, including those derived from Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid, are known for their self-assembly features. Tao et al. (2016) reviewed the self-organization of Fmoc-modified amino acids, highlighting their potential in applications such as cell cultivation, bio-templating, and drug delivery. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of these building blocks, opening avenues for creating functional materials (Tao et al., 2016).

Solid-Phase Peptide Synthesis

The utility of Fmoc amino acids in solid-phase peptide synthesis has been widely recognized. Fields and Noble (2009) detailed the advancements in Fmoc solid-phase peptide synthesis, such as the introduction of various solid supports, linkages, and side chain protecting groups. These developments have facilitated the synthesis of biologically active peptides and small proteins, highlighting the importance of Fmoc amino acids like Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid in bioorganic chemistry (Fields & Noble, 2009).

Antibacterial Hydrogelators

Fmoc-amino acid-based cationic amphiphiles have shown promise as antibacterial hydrogelators. Debnath et al. (2010) developed a new class of antibacterial hydrogelators using Fmoc amino acids, demonstrating their efficient gelation of water and significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential of Fmoc-modified amino acids in medical applications, particularly in developing new antibacterial agents (Debnath et al., 2010).

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBKREXSNCMGTJ-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426875 |

Source

|

| Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |

CAS RN |

1217741-88-2 |

Source

|

| Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)